molecular formula C7H6BF3O3 B1591645 3-Methoxy-2,4,6-trifluorophenylboronic acid CAS No. 849062-08-4

3-Methoxy-2,4,6-trifluorophenylboronic acid

Cat. No. B1591645
M. Wt: 205.93 g/mol
InChI Key: RDORBPOVXUMTLU-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,6-trifluorophenylboronic Acid is used as a reactant in the preparation of adamantyl-tethered biphenyl compounds capable of inducing apoptosis in cancer cells .


Synthesis Analysis

The synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic Acid involves the use of this compound as a reactant in the preparation of adamantyl-tethered biphenyl compounds . It is also involved in the synthesis of multisubstituted olefins and conjugate dienes .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-2,4,6-trifluorophenylboronic Acid is C7H6BF3O3. Its molecular weight is 205.93g/mol . The SMILES string representation is COc1c(F)cc(F)c(B(O)O)c1F .


Chemical Reactions Analysis

3-Methoxy-2,4,6-trifluorophenylboronic Acid is used as a reactant in various chemical reactions. For instance, it is used in the preparation of adamantyl-tethered biphenyl compounds . It is also involved in the synthesis of multisubstituted olefins and conjugate dienes .


Physical And Chemical Properties Analysis

3-Methoxy-2,4,6-trifluorophenylboronic Acid is a solid compound . Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93g/mol .

Scientific Research Applications

Organic Synthesis and Cascade Reactions

3-Methoxy-2,4,6-trifluorophenylboronic acid plays a pivotal role in the synthesis of complex organic molecules. For example, it has been utilized in the cascade synthesis of polyoxygenated 6H,11H-[2]benzopyrano-[4,3-c][1]benzopyran-11-ones, showcasing its utility in generating intricate structures from simpler precursors. Such compounds have demonstrated moderate cytotoxicity against human epithelial mammary HBL100 cells, underscoring their potential in medicinal chemistry (Naumov et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, 3-methoxy-2,4,6-trifluorophenylboronic acid has been employed to design and synthesize supramolecular assemblies. These assemblies leverage the formation of O–H⋯N hydrogen bonds, highlighting the acid's role in constructing complex molecular architectures with potential applications in nanotechnology and material sciences (Pedireddi & Seethalekshmi, 2004).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalysis, as evidenced by its involvement in the NHC-Gold(I)-catalyzed alkoxylation of alkynes. This research not only broadens the understanding of reaction mechanisms but also contributes to the development of more efficient and selective catalytic processes (Trinchillo et al., 2016).

Materials Science and Photonics

Further extending into materials science, research has demonstrated the ability of methoxy-substituted difluoroboron dibenzoylmethane complexes to exhibit intense fluorescence and significant triplet quantum yields. These findings open doors to applications in imaging, sensing, and illumination, where such heavy-atom-free systems can offer advantages over traditional materials (Huang et al., 2018).

Corrosion Inhibition

Moreover, 3-methoxy-2,4,6-trifluorophenylboronic acid derivatives have been investigated for their potential as corrosion inhibitors, a critical aspect in materials protection. For instance, triazole derivatives have shown effective inhibition of mild steel corrosion in acid media, which is pivotal for extending the lifespan of metal structures and components (Li et al., 2007).

properties

IUPAC Name

(2,4,6-trifluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORBPOVXUMTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584621
Record name (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,4,6-trifluorophenylboronic acid

CAS RN

849062-08-4
Record name B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cui, X Peng, D Gao, Y Dai, J Ai, Y Li - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
Fibroblast growth factor receptor (FGFR) is a potential target for cancer therapy because of its critical role in promoting cancer formation and progression. In a continuing effort to …
Number of citations: 20 www.sciencedirect.com

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